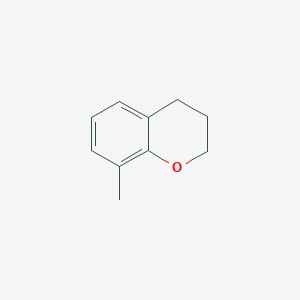

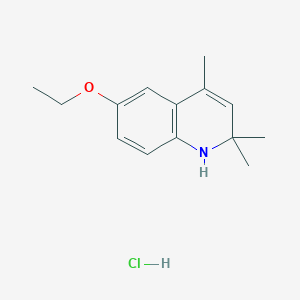

![molecular formula C5H3ClN4 B3028941 6-氯-1H-[1,2,3]三唑并[4,5-b]吡啶 CAS No. 408314-14-7](/img/structure/B3028941.png)

6-氯-1H-[1,2,3]三唑并[4,5-b]吡啶

描述

The compound 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has not been directly synthesized in the studies provided. However, similar compounds with triazolopyridine structures have been synthesized and studied, indicating the significance of such heterocycles in medicinal chemistry and material science due to their diverse biological activities and potential applications .

Synthesis Analysis

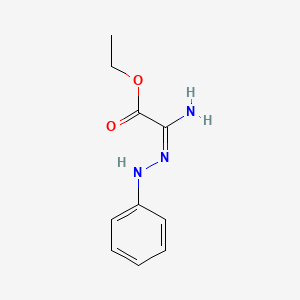

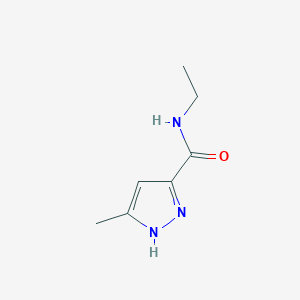

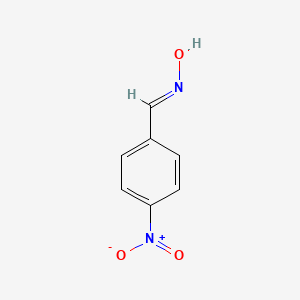

The synthesis of related triazolopyridine compounds involves various strategies. For instance, compound 4 with a triazolopyridazine structure was synthesized through a multi-step process starting from 2-(4-chloro-3-methylphenoxy) acetic acid, followed by reactions with 3-chloro-6-hydrazinylpyridazine, and subsequent steps involving lutidine and TBTU, and finally chloroamine T . Another synthesis method for triazolopyridines was demonstrated through palladium-catalyzed addition of hydrazides to 2-chloropy

科学研究应用

Triazoles:

- Scientific Field: Medicinal Chemistry .

- Application Summary: Triazoles are heterocyclic compounds that show versatile biological activities. They can bind in the biological system with a variety of enzymes and receptors .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific triazole compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Fused Pyridine Derivatives:

- Scientific Field: Drug Design and Medicinal Chemistry .

- Application Summary: Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

- Methods of Application: The methods of application or experimental procedures would depend on the specific fused pyridine derivative and its intended use. These compounds are typically synthesized in a laboratory and then tested for their biological activity .

- Results or Outcomes: Many drugs, especially antiviral and anticancer ones, have structural similarity with DNA bases such as adenine and guanine, which is a key factor to explain their effectiveness .

Triazoles in Pharmacology:

- Scientific Field: Pharmacology .

- Application Summary: Triazoles are used in the synthesis of a variety of drugs due to their versatile biological activities. They can bind with a variety of enzymes and receptors in the biological system .

- Methods of Application: Triazoles are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Pyrimidine Derivatives in Cancer Treatment:

- Scientific Field: Oncology .

- Application Summary: Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

- Methods of Application: Pyrimidine derivatives are synthesized in a laboratory and then tested for their anticancer activity .

- Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Triazoles in Antimicrobial Applications:

- Scientific Field: Medicinal Chemistry .

- Application Summary: Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

- Methods of Application: Triazoles are synthesized in a laboratory setting and then tested for their antimicrobial activity .

- Results or Outcomes: The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant. So, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Pyrimidine Derivatives in Anticancer Applications:

- Scientific Field: Oncology .

- Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .

- Methods of Application: Pyrimidine derivatives are synthesized in a laboratory and then tested for their anticancer activity .

- Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

未来方向

Triazoles, including “6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine”, have shown potential in various therapeutic applications, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . They also have potential in organocatalysis, agrochemicals, and materials science . Therefore, future research may focus on exploring these potentials further.

属性

IUPAC Name |

6-chloro-2H-triazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXWBQZFDQGBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNN=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716980 | |

| Record name | 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | |

CAS RN |

408314-14-7 | |

| Record name | 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

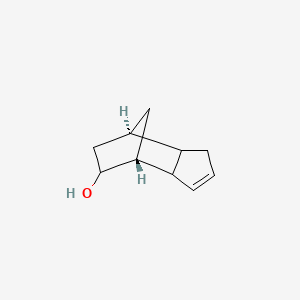

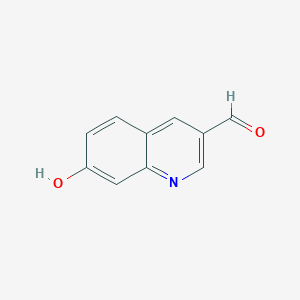

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

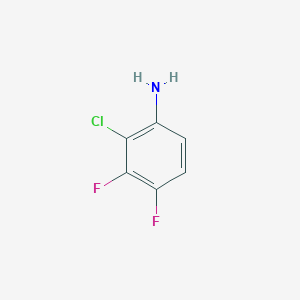

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)